Radamide

Grp94 Hsp90 Paralog Specificity

Radamide is the critical tool for Hsp90 paralog-specific research, uniquely adopting distinct binding poses to achieve 2-fold higher affinity for Grp94 (Kd 0.52 µM) vs. cytosolic Hsp90 (Kd 0.87 µM). Standard pan-inhibitors cannot provide this isoform-level insight. Validate Grp94 target engagement and drive SAR for selective inhibitors with this structurally distinct probe.

Molecular Formula C18H18ClNO8
Molecular Weight 411.8 g/mol
Cat. No. B15295137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadamide
Molecular FormulaC18H18ClNO8
Molecular Weight411.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1O)O)Cl)CC(=O)NC2=CC(=C(C=C2O)OC)O
InChIInChI=1S/C18H18ClNO8/c1-3-28-18(26)16-8(17(19)13(24)6-12(16)23)4-15(25)20-9-5-11(22)14(27-2)7-10(9)21/h5-7,21-24H,3-4H2,1-2H3,(H,20,25)
InChIKeyRULSXWFZXUOCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Radamide Procurement Guide: A Pan-Hsp90 Chimeric Inhibitor for Paralog-Specific Research


Radamide is a synthetic, open-chain amide chimera, rationally designed by linking the resorcinol moiety of the natural product radicicol to the quinone ring of geldanamycin [1]. It functions as a pan-inhibitor of the 90 kDa heat shock protein (Hsp90) family of molecular chaperones by competitively binding to the N-terminal ATP-binding pocket [2]. This chimeric design creates a unique pharmacophore capable of adopting distinct binding poses within different Hsp90 paralogs, a structural feature that has been exploited to understand paralog-specific conformational differences and to guide the development of isoform-selective inhibitors, particularly for Grp94 [3].

Why Radamide Cannot Be Substituted by Generic Hsp90 Inhibitors for Grp94-Targeted Studies


A simple interchange between Radamide and other Hsp90 N-terminal inhibitors (e.g., 17-AAG, Geldanamycin, Radicicol) is scientifically invalid for research focused on paralog-specific pharmacology, particularly for the Grp94 isoform. While other compounds are either potent pan-inhibitors or are inactive in vivo, Radamide occupies a unique middle ground. Its key differentiating feature is its ability to adopt distinct binding poses and exhibit disparate binding affinities across Hsp90 paralogs, a property not shared by its parent compounds [1]. For instance, Radamide was the first inhibitor observed to adopt a 'reversed' conformation in Grp94, enabling it to interact with a Grp94-unique hydrophobic pocket [2]. This dual binding mode has a measurable functional consequence, resulting in a nearly 2-fold higher affinity for Grp94 over cytosolic Hsp90 [2]. This differential binding behavior makes Radamide an essential tool for investigating paralog-specific chaperone biology and a superior scaffold for designing Grp94-selective inhibitors, whereas standard pan-inhibitors like Geldanamycin or 17-AAG cannot provide this level of isoform-level insight.

Radamide Quantitative Differentiation Guide: Comparative Evidence vs. Geldanamycin, Radicicol, 17-AAG, and Analogs


Differential Binding Affinity for Grp94 vs. Cytosolic Hsp90

Radamide exhibits a significant, measurable difference in binding affinity for the Grp94 and Hsp90 paralogs. In a head-to-head comparison using intrinsic tryptophan fluorescence, Radamide binds to GRP94 with a higher affinity (Kd = 0.52 µM) than to yeast Hsp82 (Kd = 0.87 µM) [1]. This nearly 2-fold preference for Grp94 is a quantifiable differentiation from its parent compound geldanamycin, which does not exhibit such a clear paralog preference and has a reported Kd of 1.2 µM for Hsp90 . This data underscores Radamide's unique ability to serve as a starting point for Grp94-selective inhibitor development.

Grp94 Hsp90 Paralog Specificity Drug Design

ATPase Inhibition Activity Comparison vs. Geldanamycin

Radamide's ability to inhibit Hsp90's inherent ATPase activity has been directly compared to that of geldanamycin. In a yeast Hsp90 ATPase assay, Radamide exhibited an IC50 of 5.9 mM, while geldanamycin was more potent with an IC50 of 2.5 mM [1]. This indicates that while Radamide retains the core Hsp90 inhibitory function of its parent compound, it is less potent in this specific in vitro enzymatic assay. This characteristic is valuable as it provides a wider dynamic range for studying inhibition effects and further emphasizes that its primary scientific value lies not in superior pan-inhibitory potency, but in its unique structural and paralog-selective attributes.

ATPase Inhibition Hsp90 Enzymatic Assay Potency

Cellular Target Engagement: HER-2 Degradation in MCF-7 Breast Cancer Cells

A functional hallmark of Hsp90 inhibition is the degradation of client proteins. In MCF-7 breast cancer cells, Radamide induces the degradation of the HER-2 oncoprotein, a well-established Hsp90 client [1]. While 17-AAG, a clinical Hsp90 inhibitor, is also used as a positive control to induce HER-2 degradation at 1 µM in MCF-7 cells [2], Radamide provides a structurally distinct tool with a different binding profile to study the same biological endpoint. This shared functional outcome with a structurally and mechanistically distinct comparator (17-AAG) validates Radamide's target engagement in a disease-relevant cellular model, but with the added benefit of its Grp94-preferring characteristics.

HER2 Client Protein Degradation MCF-7 Target Engagement

Superior Scaffold for Designing Grp94-Selective Inhibitors

Radamide's unique binding pose within the GRP94 ATP-binding site, which reveals a Grp94-specific hydrophobic pocket, has been directly exploited for medicinal chemistry. Replacement of Radamide's quinone ring with a phenyl moiety (analog 2) was shown to improve Grp94 inhibition. Further optimization led to a 2-pyridine derivative (analog 38) with a Kd of 820 nM for Grp94, demonstrating that the Radamide scaffold is superior for achieving Grp94 affinity and selectivity [1]. In contrast, attempts to develop selective inhibitors from the geldanamycin scaffold have been less fruitful, as it lacks this paralog-specific interaction. This is further evidenced by the development of BnIm, a Grp94-selective inhibitor, by incorporating a cis-amide bioisostere into the Radamide scaffold [2].

Grp94 Selectivity SAR Drug Discovery

Optimal Scientific and Industrial Applications for Radamide Based on Verified Evidence


Investigating Paralog-Specific Hsp90 Biology and Grp94 Function

Radamide is the optimal tool for researchers studying the differential roles of Hsp90 paralogs, particularly Grp94. Its unique ability to adopt distinct binding poses and exhibit a higher affinity for Grp94 over cytosolic Hsp90 (Kd of 0.52 µM vs. 0.87 µM) makes it an essential control for experiments aiming to decouple Grp94-specific functions from those of the broader Hsp90 family. Standard pan-inhibitors like geldanamycin or 17-AAG cannot provide this level of isoform-level insight [1].

Medicinal Chemistry and SAR for Grp94-Selective Inhibitor Discovery

The Radamide scaffold is a validated and productive starting point for structure-activity relationship (SAR) studies focused on developing Grp94-selective inhibitors. Its unique interaction with the Grp94-specific hydrophobic pocket has been directly exploited to design analogs with improved Grp94 affinity, achieving a Kd of 820 nM [2]. This makes Radamide and its derivatives a far superior foundation for Grp94 drug discovery campaigns compared to the classical geldanamycin or radicicol scaffolds.

Studying Hsp90 Client Protein Degradation in Cancer Models

Radamide serves as a valuable, structurally distinct probe for studying Hsp90-dependent oncogenic signaling. Its proven ability to induce the degradation of the HER-2 client protein in MCF-7 breast cancer cells [3] allows researchers to validate Hsp90 target engagement in a disease-relevant model while avoiding the complex pharmacology and solubility issues associated with clinical inhibitors like 17-AAG.

Structural Biology and Biophysical Studies of Chaperone-Ligand Interactions

The co-crystal structures of Radamide bound to both Hsp82 (yeast Hsp90) and mammalian GRP94 (PDB IDs: 2fxs, 2gfd) provide a unique resource for structural biologists. These structures, which capture the ligand in different poses within different paralogs, are invaluable for computational modeling, molecular dynamics simulations, and understanding the conformational flexibility of the Hsp90 ATP-binding pocket, a key insight not offered by other inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.